

Application Note: Comprehensive NMR Characterization of Ethyl 3-amino-4- morpholinobenzoate

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Compound of Interest

Compound Name:	<i>Ethyl 3-amino-4- morpholinobenzoate</i>
CAS No.:	71254-75-6
Cat. No.:	B1305178

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Abstract

This document provides a comprehensive guide for the structural elucidation of **Ethyl 3-amino-4-morpholinobenzoate** using Nuclear Magnetic Resonance (NMR) spectroscopy. As a polysubstituted aromatic compound, this molecule presents a unique spectroscopic challenge and serves as an excellent model for demonstrating advanced NMR characterization techniques. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for sample preparation, data acquisition, and in-depth spectral interpretation. By explaining the causality behind experimental choices, this note aims to equip the user with the expertise to confidently characterize this and structurally related small molecules, ensuring data integrity and trustworthiness.

Introduction: The Imperative for Structural Verification

Ethyl 3-amino-4-morpholinobenzoate is a substituted aminobenzoate derivative, a class of compounds frequently encountered as key intermediates in medicinal chemistry and materials science.[1][2] The precise arrangement of the amino, morpholino, and ethyl ester substituents on the benzene ring is critical to its chemical reactivity and potential biological activity. Therefore, unambiguous structural verification is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold-standard technique for the structural analysis of organic compounds in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4] This application note details the complete workflow for acquiring and interpreting high-quality ^1H and ^{13}C NMR spectra of the title compound, ensuring a validated and reproducible characterization.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this document.

Caption: Structure of **Ethyl 3-amino-4-morpholinobenzoate** with atom numbering.

Experimental Protocols and Workflow

The acquisition of high-quality, reproducible NMR data begins with meticulous sample preparation and the selection of appropriate acquisition parameters. This section provides a self-validating protocol designed to minimize artifacts and maximize spectral resolution.

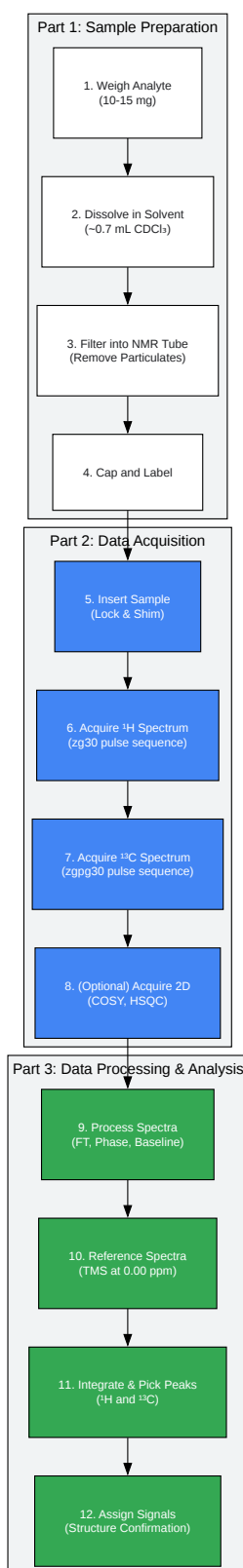
Materials and Equipment

- Analyte: **Ethyl 3-amino-4-morpholinobenzoate** (approx. 10-15 mg)
- NMR Solvent: Deuterated Chloroform (CDCl_3 , $\geq 99.8\%$ D) with 0.03% v/v Tetramethylsilane (TMS) or Deuterated Dimethyl Sulfoxide (DMSO-d_6 , $\geq 99.8\%$ D).
- Rationale: CDCl_3 is a versatile, non-polar solvent suitable for a wide range of organic molecules.[5] DMSO-d_6 is an excellent polar aprotic alternative if the compound exhibits poor solubility in CDCl_3 . [6] The choice of solvent can subtly affect chemical shifts due to solute-solvent interactions.[7]

- NMR Tubes: 5 mm high-precision NMR tubes (e.g., Norell 507-HP or equivalent).
- Equipment: Analytical balance, volumetric flasks, Pasteur pipettes, vial, filter (e.g., cotton or glass wool plug in a pipette).
- Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) equipped for ^1H and ^{13}C detection.

Visual Workflow for NMR Analysis

The following workflow diagram illustrates the key stages from sample preparation to final data analysis.



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Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Sample Preparation Protocol

- Cleanliness: Ensure all glassware (vial, pipette, NMR tube) is scrupulously clean and dry to prevent contamination.[8]
- Weighing: Accurately weigh 10-15 mg of **Ethyl 3-amino-4-morpholinobenzoate** into a clean, dry vial.
- Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl_3 with TMS) to the vial.[9] Gently swirl or vortex the vial until the solid is completely dissolved. A homogeneous solution is critical for high-resolution spectra.
- Filtration: Prepare a filter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette. Transfer the solution from the vial through the filter pipette into the NMR tube.[10]
 - Causality: This step removes any microscopic particulate matter, which can severely degrade spectral resolution by disrupting the magnetic field homogeneity (shimming).
- Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly. The sample is now ready for analysis.

Data Acquisition Protocol (400 MHz Spectrometer)

The following parameters serve as a robust starting point for routine analysis of small molecules.[11]

Parameter	¹ H NMR Experiment	¹³ C NMR Experiment	Rationale
Pulse Program	zg30	zgpg30	zg30: A standard 30° pulse experiment for rapid, quantitative ¹ H acquisition. zgpg30: A power-gated decoupling experiment to obtain a proton-decoupled ¹³ C spectrum with improved signal-to-noise for quaternary carbons.
Solvent	CDCl ₃	CDCl ₃	Deuterium signal is used for field-frequency lock. [12]
Temperature	298 K	298 K	Standard ambient temperature for reproducible chemical shifts.
Spectral Width	~16 ppm (~6400 Hz)	~240 ppm (~24155 Hz)	Encompasses the typical chemical shift range for organic molecules.
Transmitter Offset	~6 ppm	~120 ppm	Centered on the expected spectral region to optimize excitation.
Number of Scans (NS)	8-16	512-1024	¹³ C has a much lower natural abundance and sensitivity, requiring significantly more scans.

Relaxation Delay (D1)	2-5 s	2 s	Allows for sufficient relaxation of protons between pulses. A longer delay ($5 \times T_1$) is needed for strict quantitation.
Acquisition Time (AQ)	~3-4 s	~1-2 s	Determines the digital resolution of the spectrum.

Predicted Spectral Data and Interpretation

The key to structural elucidation is the accurate assignment of each resonance in the NMR spectrum to a specific atom in the molecule.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum can be divided into three distinct regions: the ethyl ester, the morpholine, and the aromatic protons.

Assignment (Label)	Predicted δ (ppm)	Multiplicity	Integration	Coupling (J, Hz)	Justification
Ethyl CH ₃ (H-9)	1.3 - 1.4	Triplet (t)	3H	-7.1	Coupled to the two adjacent CH ₂ protons (n+1 rule). Typical range for an ethyl ester.[5]
Ethyl CH ₂ (H-8)	4.2 - 4.4	Quartet (q)	2H	-7.1	Coupled to the three adjacent CH ₃ protons. Deshielded by the adjacent ester oxygen. [5]
Morpholine N-CH ₂ (H-10, H-13)	3.0 - 3.2	Multiplet (m)	4H	-	Protons adjacent to the nitrogen, which is attached to the aromatic ring. Appears as a complex multiplet, often resembling a triplet.[13][14]
Morpholine O-CH ₂ (H-11, H-12)	3.8 - 3.9	Multiplet (m)	4H	-	Protons adjacent to the more electronegative oxygen

are further downfield.[13]
[14]

Broad signal due to quadrupolar relaxation and potential hydrogen exchange. Chemical shift is concentration and solvent dependent.

Amino NH₂ ~4.1 (broad) Singlet (s, br) 2H -

Aromatic (H-5) ~6.9 Doublet (d) 1H ~8.5

Ortho-coupled to H-6. Shielded by the strong electron-donating morpholino group at C4.

Aromatic (H-6) ~7.2 Doublet of Doublets (dd) 1H ~8.5, ~2.2

Ortho-coupled to H-5 and meta-coupled to H-2.

Aromatic (H-2) ~7.4 Doublet (d) 1H ~2.2

Meta-coupled to H-6. Deshielded relative to H-5/H-6 by the para-ester group.

Predicted ^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum is expected to show 11 distinct signals, as two pairs of morpholine carbons (C10/C13 and C11/C12) are chemically equivalent due to rapid chair-flipping at room temperature.

Assignment (Label)	Predicted δ (ppm)	Justification
Ethyl CH ₃ (C-9)	~14.5	Typical chemical shift for a terminal methyl group in an ethyl ester.[15][16]
Morpholine N-CH ₂ (C-10, C-13)	~51.0	Aliphatic carbon attached to nitrogen. The direct attachment to the aromatic ring provides some deshielding.
Ethyl CH ₂ (C-8)	~60.5	Aliphatic carbon attached to the ester oxygen, causing a significant downfield shift.[15][17]
Morpholine O-CH ₂ (C-11, C-12)	~67.0	Aliphatic carbon attached to oxygen, resulting in a more downfield shift than the N-CH ₂ carbons.
Aromatic CH (C-5)	~115.0	Aromatic CH shielded by ortho-morpholino and para-amino groups (both electron-donating).
Aromatic C-COOEt (C-1)	~122.0	Quaternary carbon attached to the ester. Its shift is influenced by all three substituents.
Aromatic CH (C-6)	~124.0	Aromatic CH influenced by the ortho-amino and meta-morpholino groups.
Aromatic CH (C-2)	~126.0	Aromatic CH ortho to the ester and meta to the amino group.
Aromatic C-NH ₂ (C-3)	~142.0	Carbon attached to the amino group. Shifted downfield by the direct attachment of nitrogen.

Aromatic C-Morpholine (C-4)	~148.0	Carbon attached to the morpholino group. Shifted downfield by direct nitrogen attachment.
Ester C=O (C-7)	~166.5	Carbonyl carbon of the ester group. Typically found in this downfield region. [15] [16]

Data Validation and Troubleshooting

- **Shimming:** Broad or distorted peaks are often a result of poor magnetic field homogeneity. The shimming process should be carefully performed using the deuterium lock signal until sharp, symmetrical peaks are obtained.
- **Referencing:** All spectra must be accurately referenced. For samples in CDCl₃ containing TMS, the TMS signal is set to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not present, the residual solvent peak can be used (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[\[18\]](#)
- **Phasing:** Ensure all peaks are correctly phased with a flat baseline. Automated phasing routines are generally reliable, but manual adjustment may be necessary for optimal results.
- **Impurities:** Be aware of common impurities. Small peaks corresponding to water (typically δ 1.56 in CDCl₃), residual non-deuterated solvent, or grease should be identified and noted.
[\[18\]](#)[\[19\]](#)

Conclusion

This application note provides a robust and detailed framework for the NMR characterization of **Ethyl 3-amino-4-morpholinobenzoate**. By following the prescribed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral predictions and interpretations, grounded in established chemical shift theory and data from related structures, serve as a reliable guide for the unambiguous assignment of all signals, leading to confident structural verification. This systematic approach ensures data integrity and is broadly applicable to the characterization of other complex small molecules in a research and development setting.

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